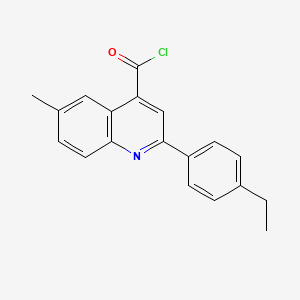

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride

Description

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride is a specialized quinoline derivative characterized by a carbonyl chloride functional group at the 4-position, a methyl substituent at the 6-position, and a 4-ethylphenyl group at the 2-position of the quinoline core. This compound is primarily utilized in organic synthesis as an intermediate for constructing more complex molecules, particularly in pharmaceutical and materials science research. Its reactivity is attributed to the acyl chloride group, which facilitates nucleophilic substitution reactions, enabling the formation of amides, esters, or other derivatives .

The compound is commercially available under catalog numbers such as QY-6859 (Combi-Blocks) with a purity of 95% and CAS number 1160253-51-9 .

Properties

IUPAC Name |

2-(4-ethylphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-3-13-5-7-14(8-6-13)18-11-16(19(20)22)15-10-12(2)4-9-17(15)21-18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBVJZAEMNCHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206698 | |

| Record name | 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-51-9 | |

| Record name | 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two main stages:

- Synthesis of the corresponding quinoline-4-carboxylic acid derivative bearing the 2-(4-ethylphenyl) and 6-methyl substituents.

- Conversion of the quinoline-4-carboxylic acid to the carbonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

This approach leverages the reactivity of the carboxylic acid group to form the acyl chloride, which is a highly reactive intermediate for further transformations.

Step 1: Synthesis of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid

The quinoline core with the required substituents is generally synthesized via a Friedländer quinoline synthesis or related condensation methods involving anthranilic acid derivatives and appropriate ketones or aldehydes:

- Starting materials : Anthranilic acid derivatives substituted to introduce the methyl group at position 6 and a 4-ethylphenyl group at position 2.

- Reaction conditions : Acidic or basic catalysis, often under reflux, to promote cyclization and quinoline ring formation.

- Purification : Crystallization or chromatography to isolate the quinoline-4-carboxylic acid.

This step is critical for establishing the correct substitution pattern on the quinoline ring.

Step 2: Conversion to Carbonyl Chloride

The carboxylic acid is converted to the corresponding acyl chloride using chlorinating agents under anhydrous conditions:

| Chlorinating Agent | Reaction Conditions | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux under inert atmosphere (N₂ or Ar), 1–3 hours | Most common reagent; produces SO₂ and HCl gases as byproducts; requires dry solvents like dichloromethane or toluene |

| Oxalyl chloride ((COCl)₂) | Room temperature to reflux, often with catalytic DMF | Generates CO and CO₂ gases; DMF catalysis improves reaction rate and yield |

| Phosphorus pentachloride (PCl₅) | Reflux in inert solvent | Less commonly used due to harsher conditions and byproducts |

Typical procedure with SOCl₂ : The quinoline-4-carboxylic acid is suspended or dissolved in dry dichloromethane or toluene, and excess SOCl₂ is added dropwise. The mixture is refluxed under inert atmosphere until gas evolution ceases, indicating reaction completion. Excess SOCl₂ and volatile byproducts are removed under reduced pressure to yield the crude acyl chloride.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Optimization Notes |

|---|---|---|

| Solvent | Dry dichloromethane, toluene, or THF | Solvent choice affects solubility and reaction rate |

| Temperature | Reflux (SOCl₂ boiling point ~79°C) | Microwave-assisted heating can reduce reaction time |

| Reaction time | 1–3 hours | Monitoring by TLC or IR (disappearance of acid peak) |

| Molar ratio (SOCl₂:acid) | 2–5 equivalents | Excess SOCl₂ ensures complete conversion |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Work-up | Removal of excess SOCl₂ under vacuum | Avoid aqueous quench to prevent hydrolysis |

Microwave-assisted synthesis and continuous flow reactors have been reported to improve yields, reduce reaction times, and enhance regioselectivity in related quinoline acyl chloride preparations, suggesting potential for similar improvements in this compound's synthesis.

Research Findings and Analytical Data

Spectroscopic Characterization

- NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the quinoline core, methyl and ethyl substituents, and the presence of the carbonyl chloride group (characteristic downfield carbonyl carbon signal near 160–170 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (approx. 309.8 g/mol) and fragmentation patterns consistent with the quinoline acyl chloride structure.

- Infrared Spectroscopy (IR) : Strong absorption band near 1800 cm⁻¹ characteristic of the acyl chloride C=O stretch.

- X-ray Crystallography : Used in some studies to confirm molecular geometry and substituent orientation, particularly the steric effects of the 4-ethylphenyl and 6-methyl groups.

Reactivity Insights

- The carbonyl chloride group is highly electrophilic, enabling nucleophilic acyl substitution with amines, alcohols, and thiols.

- The 4-ethylphenyl substituent introduces steric hindrance, which can influence reaction rates and selectivity.

- The 6-methyl group affects electronic distribution on the quinoline ring, slightly modulating the electrophilicity of the carbonyl chloride.

Comparative Analysis with Analogous Compounds

| Compound | Substituents at Positions 2 and 6 | Preparation Method Similarity | Notable Differences in Reactivity or Handling |

|---|---|---|---|

| 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | 2-(4-methylphenyl), 6-ethyl | Similar Friedländer + SOCl₂ method | Slightly different steric/electronic effects due to substituent swap; comparable synthetic protocols |

| 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid | Same as target compound but acid | Precursor for acyl chloride synthesis | Requires careful chlorination to avoid side reactions |

Summary Table: Preparation Overview

| Step | Process | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | Anthranilic acid derivatives, ketones/aldehydes, acidic/basic catalysis, reflux | Establishes substitution pattern |

| 2 | Carboxylic acid to acyl chloride | Thionyl chloride or oxalyl chloride, dry solvent, reflux, inert atmosphere | High yield, moisture sensitive product |

| 3 | Purification | Vacuum distillation, recrystallization | Avoid moisture, store under inert gas |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form amides or esters.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of quinoline N-oxide derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

Amides and Esters: Formed through substitution reactions.

Alcohols: Formed through reduction reactions.

Quinoline N-oxides: Formed through oxidation reactions.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Synthesis of Complex Molecules

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals, where its quinoline moiety can enhance biological activity and stability. The following table summarizes some common reactions involving this compound:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | 3-(4-Ethylphenyl)-quinoline-4-carboxylic acid |

| Reduction | LiAlH4 or NaBH4 | 3-(4-Ethylphenyl)-6-methylquinoline-4-ol |

| Substitution | Nucleophiles (e.g., NaOCH3) | Various substituted quinoline derivatives |

Biological Research Applications

Potential as a Ligand

In biological research, 2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride is being investigated for its potential as a ligand in receptor binding studies. The ethylphenyl group may enhance binding affinity towards specific biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. For example, compounds similar to this one have shown activity against various bacterial strains. A study highlighted that derivatives with halogen substitutions can disrupt microbial cell membranes effectively.

| Compound | Activity Level | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli |

| Similar quinoline derivatives | High | S. aureus |

Medicinal Chemistry Applications

Therapeutic Potential

The compound is being explored for its therapeutic applications, particularly in developing anti-inflammatory and anticancer agents. Its structural features may contribute to improved metabolic stability and bioavailability of drug candidates.

Case Study: Anticancer Properties

A notable case study examined the anticancer potential of quinoline derivatives, including this compound. The study focused on its ability to inhibit cancer cell lines such as Hep-G2 and A2058. Mechanistic studies suggested that the compound induces apoptosis through caspase activation and modulates cell cycle regulators.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carbonyl chloride derivatives exhibit structural diversity based on substituent positions and functional groups, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Commercial Comparison of Quinoline-4-carbonyl Chloride Derivatives

Key Findings

Substituent Position Effects :

- The 6-methyl substituent in the target compound reduces steric hindrance compared to 8-methyl derivatives (e.g., 1160254-21-6), making it more reactive toward nucleophiles .

- Dimethyl derivatives (e.g., 1160254-99-8) exhibit increased molecular weight and hydrophobicity, which may improve membrane permeability in drug design .

Safety and Handling: The 8-methyl derivative (1160254-21-6) is classified as a Class 8 hazardous material (corrosive) with hazard statements H314 (causes severe skin burns) and H290 (may be corrosive to metals) .

Commercial Availability: The target compound and its analogs are predominantly available in small quantities (mg to 5g) for research purposes, with discontinuation notices indicating supply chain challenges .

Research and Application Insights

- Synthetic Utility: These compounds serve as precursors for amide-linked pharmaceuticals or metal-organic frameworks (MOFs) due to their acyl chloride reactivity. For example, 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide (588715-41-7) is a direct derivative used in hydrazide-based drug discovery .

Biological Activity

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride, a quinoline derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- CAS Number : 1160253-51-9

The presence of the carbonyl chloride group enhances its reactivity, potentially leading to various biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that certain quinoline compounds inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis-related pathways and the inhibition of specific kinases involved in cancer progression.

Case Study : A study evaluating the cytotoxic effects of quinoline derivatives found that compounds similar to this compound exhibited IC values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that structural modifications can enhance cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Activity

Quinoline derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Research Findings : Recent investigations have demonstrated that certain quinoline derivatives inhibit COX-2 with high selectivity. For example, compounds structurally related to this compound have shown promising results in reducing nitric oxide production in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.

- Receptor Modulation : Similar compounds have been shown to modulate receptor signaling pathways, influencing cellular responses.

- Apoptosis Induction : Quinoline derivatives can activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Data Table: Biological Activities of Quinoline Derivatives

| Compound Name | Activity Type | IC Value (µM) | Targeted Cell Line |

|---|---|---|---|

| This compound | Anticancer | 10 - 20 | MCF-7 |

| Quinoline Derivative A | Anti-inflammatory | 5 - 15 | RAW 264.7 |

| Quinoline Derivative B | Antimicrobial | 1 - 5 | E. coli |

Q & A

Q. What are the recommended synthetic routes for 2-(4-ethylphenyl)-6-methylquinoline-4-carbonyl chloride, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedländer quinoline synthesis. Key steps include:

- Condensation of 4-ethylacetophenone with a substituted aniline derivative under acidic conditions to form the quinoline backbone.

- Subsequent chlorination of the carboxylic acid intermediate using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–5°C .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carbonyl chloride.

Yield optimization requires strict moisture control, stoichiometric excess of chlorinating agents, and inert atmospheres (e.g., nitrogen) to prevent hydrolysis .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation involves:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethylphenyl at C2, methyl at C6, and carbonyl chloride at C4). Aromatic protons typically appear as multiplet signals at δ 7.2–8.5 ppm, while the carbonyl chloride carbon resonates near δ 165–170 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₁₉H₁₆ClNO: calculated 317.0815) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential reactivity of the acyl chloride group .

- Ventilation : Perform reactions in a fume hood to mitigate exposure to HCl gas released during synthesis .

- Spill Management : Neutralize with dry sodium bicarbonate or sand; avoid aqueous solutions to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of the quinoline core influence the reactivity of the carbonyl chloride group?

- Methodological Answer :

- The electron-withdrawing quinoline nitrogen enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. Substituents like the 4-ethylphenyl group (electron-donating) may slightly reduce reactivity compared to unsubstituted quinolines .

- Kinetic studies using nucleophiles (e.g., amines, alcohols) under varying temperatures (0–25°C) and solvents (polar aprotic vs. nonpolar) can quantify reactivity trends. Monitor reaction progress via TLC or in situ IR .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carbonyl chloride derivatives?

- Methodological Answer :

- Control Experiments : Verify purity (>95% by HPLC) to exclude confounding effects from impurities .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-ethylphenyl with 4-chlorophenyl) and compare bioactivity profiles in standardized assays (e.g., antimicrobial MIC tests) .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity discrepancies .

Q. What are the stability limits of this compound under long-term storage or extreme conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Acyl chlorides typically degrade above 100°C .

- Hydrolytic Stability : Monitor hydrolysis rates in humid environments (e.g., 40°C/75% RH) via NMR or pH titration of released HCl. Store under argon in desiccated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.